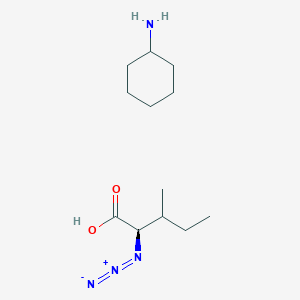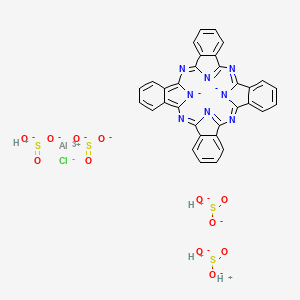
D-azidoisoleucine CHA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-azidoisoleucine CHA salt is a compound that combines an azido group with a cyclohexanamine moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The azido group is known for its reactivity, making it a valuable functional group in click chemistry and other synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-azidoisoleucine CHA salt typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 60-80°C to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The azido group can undergo oxidation to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Triazole derivatives.
科学研究应用
D-azidoisoleucine CHA salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of D-azidoisoleucine CHA salt involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by catalysts and occur under mild conditions, making the compound valuable in various synthetic applications. The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in bioconjugation reactions.
相似化合物的比较
(2R)-2-azido-3-methylbutanoic acid: Similar structure but with a shorter carbon chain.
Cyclohexylamine: Lacks the azido group but shares the cyclohexanamine moiety.
Uniqueness: D-azidoisoleucine CHA salt is unique due to the presence of both the azido group and the cyclohexanamine moiety. This combination provides distinct reactivity and potential applications that are not observed in similar compounds. The azido group offers versatility in synthetic transformations, while the cyclohexanamine moiety contributes to the compound’s stability and potential biological activity.
属性
分子式 |
C12H24N4O2 |
|---|---|
分子量 |
256.34 |
同义词 |
cyclohexanaminium (2S,3S)-2-azido-3-methylpentanoate; N3-Ile-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Copper, [29H,31H-phthalocyaninato( 2-)-N29,N30,N31,N32]-, [[3-(4-methylmorpholinium- 4-yl)propyl]ami](/img/new.no-structure.jpg)


